molecular formula C18H18N2O3S B2857907 (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 1164526-88-8

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2857907
CAS No.: 1164526-88-8
M. Wt: 342.41
InChI Key: IGDSSVASLPFMGC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, neuroprotective, anti-inflammatory, and anticancer properties based on recent research findings.

Structural Characteristics

The compound features a unique structural framework characterized by:

  • Pyrimidine-Thiazine Fusion : This fused ring system contributes to the compound's reactivity and biological activity.
  • Functional Groups : The presence of a styryl group and a carbonyl group enhances its potential interactions in biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been effective against various bacterial strains including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

2. Neuroprotective Properties

The compound has shown potential in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate oxidative stress pathways and inflammatory responses that lead to neuronal damage. Specifically, it may inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

3. Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases including cancer and autoimmune disorders. Studies suggest that this compound can inhibit pro-inflammatory cytokines and related signaling pathways. This anti-inflammatory action positions it as a candidate for therapeutic applications in inflammatory conditions.

4. Anticancer Potential

The unique structure of this compound suggests significant anticancer activity. Research indicates that it may induce apoptosis in cancer cells and inhibit angiogenesis—two critical processes in tumor growth and metastasis. The compound's styryl moiety is particularly noteworthy for its potential to interfere with cancer cell proliferation.

Research Findings Summary

Activity Mechanism References
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of oxidative stress and inflammation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis and inhibition of angiogenesis

Case Studies

Several studies have explored the biological activity of related compounds within the same family:

  • A study on quinoxaline derivatives demonstrated significant antiviral activity against HIV with low cytotoxicity profiles, suggesting that similar structural motifs may yield compounds with favorable therapeutic indices .
  • Another investigation into thiazolidinediones highlighted their antidiabetic effects while also revealing potential anti-cancer properties through modulation of metabolic pathways .

These findings underscore the importance of structural diversity in developing effective therapeutic agents.

Properties

IUPAC Name

methyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-16(17(22)23-2)14(9-8-13-6-4-3-5-7-13)20-15(21)10-11-24-18(20)19-12/h3-9,14H,10-11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDSSVASLPFMGC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.